Hepcidin is produced by hepatocytes in the liver. Its synthesis is regulated by several factors:
Hepcidin can be classified based on its molecular forms:
The synthesis of hepcidin occurs through a multi-step process:
The synthesis is regulated at the transcriptional level by various signals:
Hepcidin has a unique structure characterized by:
The molecular weight of hepcidin-25 is approximately 2789.4 Da. Structural studies have revealed that hepcidin binds to divalent metals, influencing its functional dynamics in iron regulation.
Hepcidin primarily interacts with ferroportin, an iron export protein located on cell membranes of enterocytes and macrophages. The binding of hepcidin to ferroportin triggers its internalization and degradation, effectively reducing iron efflux into the bloodstream.
This interaction is crucial for maintaining systemic iron homeostasis:
The mechanism of action involves:
Studies indicate that elevated hepcidin levels correlate with lower serum iron concentrations, which can contribute to conditions like anemia of chronic disease.
Hepcidin is soluble in aqueous solutions and exhibits stability under various conditions:
Hepcidin measurement has significant implications in clinical diagnostics and research:
Hepcidin is synthesized as an 84-amino-acid prepropeptide. The N-terminal 24-amino-acid endoplasmic reticulum targeting signal sequence is cleaved to form prohepcidin (60 amino acids). Furin, a proprotein convertase, mediates the final cleavage at the consensus site Arg-X-X-Arg to generate bioactive hepcidin-25 (25 amino acids). This occurs in the trans-Golgi network within hepatocytes, with maturation completed within 1 hour of synthesis. Furin inhibition leads to accumulation of prohepcidin and reduced hepcidin-25 secretion, confirming its essential role [4] [8]. Processing is constitutive and not regulated by iron-transferrin or hypoxia-inducible factors (HIFs) [8].
Alternative processing yields minor isoforms:
Table 1: Hepcidin Isoforms and Properties
Isoform | Length (aa) | Bioactivity | Primary Source |
---|---|---|---|
Hepcidin-25 | 25 | High (binds FPN) | Hepatocytes |
Hepcidin-22 | 22 | Low/Unclear | Urine, Serum |
Hepcidin-20 | 20 | Minimal | Urine |
Hepcidin-25 binds ferroportin (FPN), the sole iron exporter, at a 1:1 stoichiometry. Binding occurs extracellularly via interactions with FPN’s central cavity and C-terminal domain. This triggers ubiquitination, endocytosis, and lysosomal degradation of FPN within 1–3 hours. Consequently, iron export from enterocytes, macrophages, and hepatocytes ceases, inducing hypoferremia. Mutations in hepcidin’s N-terminus or FPN’s binding site (e.g., C326S in FPN) disrupt this interaction, leading to iron overload [2] [6] [9].
Hepcidin-25’s bioactivity depends on:
Table 2: Key Structural Determinants of Hepcidin-Ferroportin Interaction
Component | Role in Binding/Degradation | Consequence of Disruption |
---|---|---|
Hepcidin N-terminus (aa 1–9) | FPN docking site | Loss of FPN internalization |
FPN Central Cavity | Hepcidin binding domain | Iron export refractory to hepcidin |
Disulfide Bridges (Cys1–Cys8, etc.) | Hepcidin structural stability | Reduced binding affinity |
FPN Lysine Residues | Ubiquitination sites | Delayed degradation |
The BMP-SMAD pathway senses hepatic iron stores:
Inflammation induces hepcidin via:
Key Compounds in Hepcidin Regulation
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